N-cyclopropyl-2-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
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Description
N-cyclopropyl-2-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation for Antibacterial Activity
A study demonstrated the solvent-free synthesis of derivatives related to the chemical structure and their subsequent evaluation for in vitro antibacterial activity against various pathogenic bacteria. This research highlights the potential of these compounds as antibacterial agents, with some showing moderate-to-significant activity against both Gram-positive and Gram-negative bacteria (Aggarwal et al., 2014).
Anticonvulsant Agents Development
Research on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents was conducted, emphasizing the direct synthesis of new derivatives and their pharmacological evaluation. The study includes molecular docking and in vivo anticonvulsant activity assessments, providing insights into the potential therapeutic applications of these compounds (Severina et al., 2020).
Antitumor Activity Exploration
Another line of research explored the development of polyfunctionally substituted heterocyclic compounds derived from related structures, aiming to investigate their antitumor activities. This work involved synthesizing a variety of derivatives and evaluating their in vitro antiproliferative activity against several human cancer cell lines, contributing to the identification of new compounds with potential antitumor properties (Shams et al., 2010).
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-11-5-12(2)7-14(6-11)21-18(26)10-27-19-22-15(9-17(25)23-19)8-16(24)20-13-3-4-13/h5-7,9,13H,3-4,8,10H2,1-2H3,(H,20,24)(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKWDDMJABQWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)CC(=O)NC3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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